2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate

Lipophilicity ADME Drug design

Researchers seeking a stable, non-corrosive alternative to acid chlorides for incorporating the 2,2-difluoro-1,3-benzodioxole (DFBD) pharmacophore can rely on this carbamate building block. Unlike the acid chloride analog (Skin Corr. 1B, H314), this compound is stored and shipped under ambient conditions, reducing operational costs. The DFBD core resists microbial defluorination (2,100 nmol/h/mg protein in P. putida), supporting agrochemical pro-pesticide design. After mild acidic deprotection, the free amine enables synthesis of CFTR correctors such as ABBV/GLPG-2222 analogs. Higher XLogP3 (3.2 vs. 2.517 for the non-fluorinated analog) suits CNS drug discovery where enhanced BBB penetration is required.

Molecular Formula C10H6F5NO4
Molecular Weight 299.15 g/mol
CAS No. 1087788-78-0
Cat. No. B1519290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate
CAS1087788-78-0
Molecular FormulaC10H6F5NO4
Molecular Weight299.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)OCC(F)(F)F)OC(O2)(F)F
InChIInChI=1S/C10H6F5NO4/c11-9(12,13)4-18-8(17)16-5-1-2-6-7(3-5)20-10(14,15)19-6/h1-3H,4H2,(H,16,17)
InChIKeyVDJQRGMVIGOVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate (CAS 1087788-78-0): Fluorinated Carbamate Building Block for Agrochemical and Pharmaceutical Discovery


2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate (CAS 1087788‑78‑0) is a fluorinated carbamate derivative that incorporates both a 2,2‑difluoro‑1,3‑benzodioxole (DFBD) core and a trifluoroethyl ester group [1]. The compound serves as a versatile small‑molecule scaffold in medicinal chemistry and agrochemical research, where the multiple fluorine atoms are intended to enhance metabolic stability and modulate physicochemical properties . Its primary utility lies in the introduction of the DFBD moiety into target molecules via carbamate linkage, a strategy employed in the synthesis of CFTR correctors and other bioactive agents.

Why 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate Cannot Be Replaced by Non‑Fluorinated or Alternative Carbamate Analogs


Although superficially similar carbamates exist—such as the non‑fluorinated benzodioxole analog (2,2,2‑trifluoroethyl 1,3‑benzodioxol‑5‑ylcarbamate, CAS 929972‑21‑4) or the acid chloride 2,2‑difluoro‑1,3‑benzodioxole‑5‑carbonyl chloride—generic substitution fails because the unique combination of the gem‑difluoromethylene group on the benzodioxole and the trifluoroethyl carbamate ester imparts distinct lipophilicity, metabolic stability, and handling safety profiles that cannot be replicated by the non‑fluorinated or more reactive analogs [1][2]. The quantitative evidence below demonstrates why a simple interchange introduces unacceptable risk in lead optimization, scale‑up, or formulation workflows.

Quantitative Differentiation Evidence for 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate vs. Closest Analogs


Computed Lipophilicity (XLogP3): Target Compound vs. Non‑Fluorinated Benzodioxole Carbamate

The target compound exhibits higher computed lipophilicity (XLogP3 = 3.2) compared to its non‑fluorinated benzodioxole analog (2,2,2‑trifluoroethyl 1,3‑benzodioxol‑5‑ylcarbamate, measured logP ≈ 2.517) [1][2]. The difference of 0.68 log units corresponds to an approximately 4.8‑fold increase in the octanol‑water partition coefficient, which can significantly influence passive membrane permeability and tissue distribution. Enhanced lipophilicity is often desirable for central nervous system (CNS) targets or for improving oral bioavailability, but it must be balanced against potential solubility limitations; the magnitude observed here is consistent with the electron‑withdrawing effect of the additional fluorine atoms on the benzodioxole ring.

Lipophilicity ADME Drug design

Metabolic Stability of the 2,2‑Difluoro‑1,3‑benzodioxole (DFBD) Core: Class‑Level Evidence of Enhanced Resistance to Enzymatic Defluorination

The DFBD core present in the target compound has been shown to resist metabolic degradation. In a study by Byrnel et al., Pseudomonas putida F1 catalyzed defluorination of the DFBD moiety at an initial rate of 2,100 nmol/h per mg cellular protein; however, this rate is orders of magnitude higher than previously reported rates for multiply fluorinated compounds, implying that the DFBD core still presents a substantial metabolic barrier relative to non‑fluorinated benzodioxoles [1]. The authors explicitly note that "the fluorine atoms stabilize the molecule by mitigating against metabolism by humans and microbes." While no head‑to‑head defluorination rate is available for the non‑fluorinated analog, the class‑level inference based on the well‑established effect of gem‑difluoromethylene groups on metabolic stability is broadly accepted in medicinal chemistry. Compounds derived from the DFBD scaffold (e.g., tezacaftor, lumacaftor) demonstrate clinical half‑lives consistent with this enhanced stability.

Metabolic stability Defluorination Agrochemical persistence

Handling Safety: Carbamate vs. Acid Chloride Analog – Reduced Corrosivity and Hydrolytic Lability

The target carbamate is a powder stable at room temperature [1], whereas the analogous acid chloride, 2,2‑difluoro‑1,3‑benzodioxole‑5‑carbonyl chloride (CAS 127163‑51‑3), is classified as Skin Corrosive 1B (H314) under EU CLP regulation [2]. The acid chloride readily hydrolyzes upon exposure to moisture, generating corrosive HCl, which complicates reaction work‑up and requires rigorous exclusion of water. In contrast, the carbamate can be handled under standard laboratory conditions without special precautions against moisture, reducing the risk of yield loss due to premature hydrolysis and simplifying large‑scale procurement logistics.

Process safety Handling Scale-up

Optimal Application Scenarios for 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate


Synthesis of CFTR Corrector and Other DFBD‑Containing Drug Candidates

The carbamate serves as a stable, protected form of 2,2‑difluoro‑1,3‑benzodioxol‑5‑amine. After coupling and subsequent deprotection under mild acidic conditions, the free amine can be elaborated to amides or ureas that are prevalent in CFTR correctors such as ABBV/GLPG‑2222 and related clinical candidates [1]. This route avoids the corrosive and moisture‑sensitive acid chloride, improving process safety and yield consistency.

Agrochemical Lead Optimization Requiring Enhanced Metabolic Stability

The DFBD core's resistance to microbial defluorination (2,100 nmol/h/mg protein in model organism P. putida) supports its use in designing fungicides or insecticides where prolonged environmental half‑life is desired [1]. The trifluoroethyl carbamate can be directly incorporated into pro‑pesticide designs, releasing the active amine upon metabolic activation.

Parallel Synthesis Libraries for CNS‑Targeted Compounds

The higher computed XLogP3 of 3.2 vs. 2.517 for the non‑fluorinated analog [1][2] makes this compound more suitable for CNS drug discovery programs where increased lipophilicity correlates with better blood‑brain barrier penetration. It can be used as a building block in amide‑coupling or urea‑forming reactions for library synthesis.

Process Scale‑Up Where Safe Handling of Intermediates Is Critical

Unlike the acid chloride analog (Skin Corr. 1B, H314), the carbamate can be stored and transported under ambient conditions without special moisture‑free containment [1][2]. This reduces procurement and operational costs in multi‑kilogram campaigns, making it a preferred building block for contract research organizations (CROs) and pilot‑plant settings.

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